Ethyl 5-benzamido-3-methylthiophene-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-benzamido-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-3-19-15(18)13-10(2)9-12(20-13)16-14(17)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBHIGREWKWORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401207708 | |
| Record name | Ethyl 5-(benzoylamino)-3-methyl-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401207708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41940-44-7 | |
| Record name | Ethyl 5-(benzoylamino)-3-methyl-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41940-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(benzoylamino)-3-methyl-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401207708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations for Ethyl 5 Benzamido 3 Methylthiophene 2 Carboxylate
Development and Optimization of Synthetic Protocols for Ethyl 5-benzamido-3-methylthiophene-2-carboxylate
2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Spatial Proximity
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and determining the intricate connectivity of this compound.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes the coupling relationships between adjacent protons. Key correlations would be observed between the ethyl protons of the ester group (a triplet for the methyl group and a quartet for the methylene (B1212753) group). Within the benzamido moiety, correlations are expected between the ortho, meta, and para protons of the phenyl ring, appearing as a characteristic pattern of coupled multiplets.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps the correlation between each proton and the carbon to which it is directly attached. The HSQC spectrum for this molecule would show correlations for the ethyl group carbons, the methyl group on the thiophene (B33073) ring, the single proton on the thiophene ring, and the protons on the benzoyl group with their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular skeleton. Expected key HMBC correlations that would confirm the structure include:
The proton of the N-H amide bond correlating to the carbonyl carbon of the benzamido group and to carbons C4 and C5 of the thiophene ring.
The proton on the thiophene ring (H4) correlating to the ester carbonyl carbon, C2, C3, and C5 of the thiophene ring.
The protons of the 3-methyl group correlating to C2, C3, and C4 of the thiophene ring.
The ortho protons of the benzoyl group correlating to the amide carbonyl carbon.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of nuclei, which is invaluable for determining the three-dimensional structure and preferred conformation of the molecule. Key through-space interactions would be expected between:
The N-H proton and the H4 proton on the thiophene ring, indicating a specific orientation of the benzamido group relative to the thiophene ring.
The N-H proton and the ortho protons of the benzoyl group, which can provide insight into the rotation around the C-N amide bond.
The protons of the 3-methyl group and the H4 proton, confirming their proximity on the thiophene ring.
Interactive Data Table: Predicted 2D NMR Correlations
| Proton (¹H) | Correlated Carbon (¹³C) in HSQC | Key Correlated Carbons (¹³C) in HMBC | Key Correlated Protons (¹H) in NOESY/ROESY |
| N-H | - | C=O (amide), C4, C5 | H4, ortho-H (benzoyl) |
| H4 | C4 | C2, C3, C5, C=O (ester) | N-H, 3-CH₃ |
| 3-CH₃ | C(3-CH₃) | C2, C3, C4 | H4 |
| ortho-H (benzoyl) | C(ortho) | C=O (amide), C(ipso) | N-H, meta-H |
| meta-H (benzoyl) | C(meta) | C(ipso), C(ortho) | ortho-H, para-H |
| para-H (benzoyl) | C(para) | C(meta) | meta-H |
| -OCH₂CH₃ | -OCH₂CH₃ | C=O (ester), -OCH₂CH₃ | -OCH₂CH₃ |
| -OCH₂CH₃ | -OCH₂CH₃ | -OCH₂ CH₃ | -OCH₂ CH₃ |
Variable Temperature NMR for Conformational Exchange and Rotational Barriers
The presence of the amide linkage in this compound introduces the possibility of restricted rotation around the C-N bond due to its partial double bond character. This can lead to the existence of different conformers (rotamers) in solution, which may be observable by NMR spectroscopy.
Variable Temperature (VT) NMR studies are employed to investigate such dynamic processes. At low temperatures, the rate of rotation around the amide bond may be slow enough on the NMR timescale to allow for the observation of separate signals for each rotamer. As the temperature is increased, the rate of interconversion between the rotamers increases. This leads to broadening of the distinct signals, which eventually coalesce into a single, time-averaged signal at a specific temperature known as the coalescence temperature.
By analyzing the line shapes of the exchanging signals at different temperatures, it is possible to determine the rate of exchange and subsequently calculate the activation energy (ΔG‡) for the rotational barrier. For N-arylbenzamides, these barriers are typically in the range of 12-18 kcal/mol. The observation of such dynamic behavior in the VT-NMR spectrum would provide definitive evidence for the restricted rotation and allow for the characterization of the conformational dynamics of the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands.
N-H Stretch: A sharp peak is expected in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.
C-H Stretches: Aromatic C-H stretching vibrations from the thiophene and benzene (B151609) rings would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups would be observed just below 3000 cm⁻¹.
C=O Stretches: Two distinct carbonyl stretching bands are anticipated. The ester carbonyl (C=O) stretch is typically found around 1710-1730 cm⁻¹, while the amide carbonyl (Amide I band) would appear at a lower frequency, generally between 1650-1680 cm⁻¹, due to resonance.
N-H Bend (Amide II band): A characteristic N-H bending vibration coupled with C-N stretching is expected around 1520-1550 cm⁻¹.
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region would correspond to the C=C stretching vibrations within the thiophene and benzene rings.
C-O Stretch: The C-O stretching of the ester group would likely produce a strong band in the 1100-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this molecule, the C=C stretching vibrations of the aromatic rings and the C-S stretching of the thiophene ring are expected to be prominent in the Raman spectrum.
Interactive Data Table: Predicted Vibrational Frequencies
| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| N-H (Amide) | Stretch | 3300-3400 | Weak |
| Aromatic C-H | Stretch | ~3100-3000 | Medium |
| Aliphatic C-H | Stretch | ~3000-2850 | Medium |
| C=O (Ester) | Stretch | 1710-1730 | Medium |
| C=O (Amide I) | Stretch | 1650-1680 | Strong |
| N-H Bend (Amide II) | Bend | 1520-1550 | Medium |
| Aromatic C=C | Stretch | 1600-1450 | Strong |
| C-O (Ester) | Stretch | 1300-1100 | Strong |
| C-S (Thiophene) | Stretch | ~700-600 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy. For this compound (C₁₅H₁₅NO₃S), the calculated exact mass would be used to confirm its molecular formula.
Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule, and the resulting fragmentation pattern provides valuable structural information. The major fragmentation pathways can be predicted based on the stability of the resulting ions and neutral losses.
Key Fragmentation Pathways:
Alpha-cleavage of the ester: Loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion would lead to a prominent acylium ion.
Loss of ethylene (B1197577): A McLafferty-type rearrangement could occur, involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule.
Amide bond cleavage: Cleavage of the amide bond can occur in two ways:
Formation of the benzoyl cation (C₆H₅CO⁺, m/z 105), which is a very stable and often abundant fragment.
Formation of the thiophene-containing cation after loss of a benzoyl radical.
Cleavage of the thiophene ring: The thiophene ring itself can undergo fragmentation, though this is often less favorable than the cleavage of the substituent groups.
The analysis of the masses and relative abundances of these fragment ions allows for the reconstruction of the molecular structure, confirming the connectivity of the different functional groups.
Interactive Data Table: Predicted HRMS Fragments
| m/z (Fragment Ion) | Proposed Structure | Neutral Loss |
| [M]+ | C₁₅H₁₅NO₃S | - |
| [M - 45]+ | [M - OCH₂CH₃]⁺ | •OCH₂CH₃ |
| [M - 28]+ | [M - C₂H₄]⁺ | C₂H₄ |
| 105.0335 | [C₆H₅CO]⁺ | •C₈H₁₀NO₂S |
| [M - 105]+ | [M - C₆H₅CO]⁺ | •C₆H₅CO |
Advanced Structural Characterization and Spectroscopic Elucidation of Ethyl 5 Benzamido 3 Methylthiophene 2 Carboxylate
X-ray Crystallography: High-Resolution Structural Determination and Intermolecular Interactions
Analysis of Molecular Conformation, Dihedral Angles, and Torsion Profiles
The molecular conformation of Ethyl 5-benzamido-3-methylthiophene-2-carboxylate is largely defined by the orientation of its substituent groups relative to the central thiophene (B33073) ring. The thiophene ring itself is expected to be essentially planar. Key structural parameters that would be determined from X-ray analysis include the dihedral angles between the plane of the thiophene ring and the planes of the benzamido and ethyl carboxylate groups.
For instance, in the crystal structure of a similar compound, ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate, the ester group is noted to be significantly twisted out of the plane of the thiophene ring, with a dihedral angle of 44.92 (18)°. A similar deviation would be anticipated for the title compound. The benzamido group's phenyl ring would also exhibit a significant dihedral angle with respect to the thiophene core, influenced by steric hindrance and crystal packing forces.
Table 1: Expected Key Dihedral Angles for this compound
| Description | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Dihedral Angle (°) |
|---|---|---|---|---|---|
| Thiophene-Ester Orientation | C5 | C2 | C(O) | O(Et) | ~40-60 |
| Thiophene-Amide Orientation | C4 | C5 | N | C(O)Ph | Variable, influenced by H-bonding |
Data is illustrative and based on typical values for similar molecular fragments.
Elucidation of Hydrogen Bonding Networks and Crystal Packing Motifs within the Solid State
The presence of an N-H group (amide) as a hydrogen bond donor and several oxygen atoms (amide and ester carbonyls) as acceptors strongly suggests the formation of intermolecular hydrogen bonds. A common motif in N-acylamino compounds is the formation of centrosymmetric dimers through N-H···O=C hydrogen bonds. It is highly probable that molecules of this compound would form such dimers, linking the amide proton of one molecule to the amide carbonyl oxygen of a neighboring molecule.
Polymorphism and Co-crystallization Studies of this compound
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical area of study, particularly in pharmaceuticals and materials science. Different polymorphs can exhibit varied physical properties. To date, no specific studies on the polymorphism of this compound have been reported in the literature. Such an investigation would involve crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solid forms.
Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another avenue for modifying solid-state properties. The hydrogen bonding capabilities of the title compound make it a candidate for forming co-crystals with other molecules that have complementary functional groups. Such studies could reveal new solid forms with tailored properties, but no specific co-crystallization reports for this compound are currently available.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamic Analysis
NMR spectroscopy is an indispensable tool for confirming the molecular structure of a compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Advanced 1D NMR (¹H, ¹³C, ¹⁵N) for Precise Chemical Shift and Coupling Constant Analysis
A complete NMR analysis would involve acquiring and assigning signals from ¹H, ¹³C, and ¹⁵N nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The ethyl ester would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The methyl group on the thiophene ring would appear as a singlet. The aromatic protons on the benzamido phenyl ring would likely appear as a set of multiplets in the 7-8 ppm range. A key signal would be the single proton on the thiophene ring (H4), which would appear as a singlet. The amide (N-H) proton would also be present, likely as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, showing a signal for each unique carbon atom. Key diagnostic signals would include the two carbonyl carbons (ester and amide) in the 160-170 ppm region, multiple signals in the aromatic region (120-140 ppm) for the thiophene and phenyl carbons, and signals in the aliphatic region for the ethyl and methyl carbons.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atom. For the amide nitrogen in this compound, the chemical shift is expected to fall within the typical range for secondary amides, which is approximately 110 to 160 ppm relative to nitromethane. This value can be influenced by conjugation and hydrogen bonding.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Ethyl Ester | -O-C H₂-CH₃ | ~4.2 (quartet) | ~61 |
| -O-CH₂-C H₃ | ~1.3 (triplet) | ~14 | |
| Thiophene | C2-C =O | - | ~162 |
| C 3-CH₃ | - | ~130 | |
| C 4-H | ~7.5 (singlet) | ~125 | |
| C 5-NH | - | ~145 | |
| Thiophene-CH₃ | -C H₃ | ~2.3 (singlet) | ~15 |
| Benzamido | N-H | ~10.0 (broad singlet) | - |
| N-C =O | - | ~165 | |
| Phenyl-C (ipso) | - | ~133 | |
| Phenyl-C H (ortho) | ~7.9 (multiplet) | ~128 | |
| Phenyl-C H (meta) | ~7.5 (multiplet) | ~129 |
Disclaimer: The chemical shift values are estimates based on data from analogous compounds and standard NMR prediction tools. Actual experimental values may vary.
Computational Chemistry and Theoretical Investigations of Ethyl 5 Benzamido 3 Methylthiophene 2 Carboxylate
Quantum Chemical Calculations: Electronic Structure, Reactivity, and Molecular Properties
Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of molecules. For thiophene (B33073) derivatives, these methods have been employed to understand their stability, reactivity, and potential as functional materials or therapeutic agents.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. Studies on related thiophene-2-carboxamide derivatives have utilized DFT calculations, often with the B3LYP functional and 6-31G(d,p) basis set, to optimize molecular geometries and study their electronic properties. nih.gov These calculations help in determining key geometrical parameters such as bond lengths, bond angles, and dihedral angles in the ground state. nih.gov
For analogues of "Ethyl 5-benzamido-3-methylthiophene-2-carboxylate," DFT studies would likely reveal a non-planar geometry, with a significant dihedral angle between the thiophene and benzamido moieties. The energetics of different conformations can also be calculated to identify the most stable (lowest energy) structure. This information is crucial for understanding how the molecule might interact with biological targets.
Table 1: Representative Calculated Geometrical Parameters for a Thiophene-2-Carboxamide Analogue
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.23 | - | - |
| C-N (amide) | 1.35 | - | - |
| C-S (thiophene) | 1.72 | - | - |
| C-C=O | - | 120.5 | - |
| Thiophene-Benzamide | - | - | 45.2 |
Note: The data in this table is illustrative and based on typical values found in DFT studies of similar thiophene derivatives.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and reactivity. mdpi.com
In studies of thiophene-2-carboxamide derivatives, the HOMO is often localized on the electron-rich thiophene ring and the amide nitrogen, while the LUMO is typically distributed over the carboxamide and benzoyl moieties. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com For "this compound," the distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. For instance, the regions with high HOMO density are susceptible to electrophilic attack, while areas with high LUMO density are prone to nucleophilic attack.
Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Thiophene Derivative Analogue
| Parameter | Energy (eV) |
| EHOMO | -6.25 |
| ELUMO | -1.89 |
| ΔE (HOMO-LUMO Gap) | 4.36 |
Note: The data in this table is illustrative and based on typical values found in DFT studies of similar thiophene derivatives.
The Electrostatic Potential Surface (EPS) map is a valuable tool for understanding intermolecular interactions and molecular recognition. It illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions.
For "this compound," an EPS analysis would likely show negative potential around the carbonyl oxygen atoms of the ester and amide groups, as well as the sulfur atom of the thiophene ring. These regions are potential hydrogen bond acceptors. The amide proton and aromatic protons would exhibit positive potential, indicating their role as potential hydrogen bond donors. This information is critical for predicting how the molecule might bind to a biological target, such as an enzyme's active site.
Molecular Dynamics (MD) Simulations: Conformational Sampling and Dynamic Behavior in Different Environments
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations on thiophene polymers and derivatives have been used to investigate their conformational flexibility and interactions with their environment, such as solvent molecules or analytes. researchgate.net
For "this compound," an MD simulation in an aqueous environment could reveal the preferred conformations of the molecule in solution. It would also show how water molecules interact with the polar groups of the molecule, such as the amide and ester functionalities. Understanding the conformational landscape and dynamic behavior is essential for a complete picture of the molecule's properties and its potential interactions with biological systems. researchgate.net
Molecular Docking and Ligand-Target Interaction Modeling for Analogues of this compound
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or an enzyme. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.
Molecular docking studies on various thiophene derivatives have demonstrated their potential to bind to a range of biological targets, including enzymes and receptors implicated in different diseases. researchgate.netscilit.comnih.govcolab.ws For example, thiophene carboxamide derivatives have been investigated as potential anticancer agents, with docking simulations suggesting they can bind to the colchicine-binding site of tubulin. mdpi.com
For analogues of "this compound," molecular docking could be employed to predict their binding affinity and mode of interaction with specific targets. These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com The results of such studies can guide the design of new analogues with improved binding affinity and selectivity.
Table 3: Representative Predicted Binding Interactions of a Thiophene-based Ligand with a Protein Target
| Type of Interaction | Interacting Residue(s) in Protein | Ligand Group Involved |
| Hydrogen Bond | Asp123, Gln78 | Amide N-H, Carbonyl Oxygen |
| Hydrophobic Interaction | Phe234, Leu98, Val125 | Thiophene Ring, Phenyl Ring |
| Pi-Pi Stacking | Phe234 | Phenyl Ring |
Note: The data in this table is illustrative and based on typical interactions observed in molecular docking studies of similar compounds.
Analysis of Specific Molecular Interactions: Hydrogen Bonding, Hydrophobic Interactions, π-stacking
The molecular structure of this compound contains several functional groups capable of engaging in a variety of non-covalent interactions. These interactions are critical in determining the compound's crystal packing, solubility, and its binding affinity to biological targets. Computational methods, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, are commonly used to investigate these forces in similar thiophene-containing molecules. mdpi.com
Hydrogen Bonding: The primary sites for hydrogen bonding are the amide (-CONH-) linkage and the ethyl carboxylate (-COOEt) group.
Hydrogen Bond Donors: The amide nitrogen provides a hydrogen atom (N-H) that can act as a strong hydrogen bond donor.
Hydrogen Bond Acceptors: The carbonyl oxygen of the amide group (C=O) and the carbonyl and ester oxygens of the ethyl carboxylate group are potent hydrogen bond acceptors.
Hydrophobic Interactions: The non-polar regions of the molecule contribute to hydrophobic interactions, which are vital for molecular recognition, particularly in biological systems. The key hydrophobic moieties are:
The benzoyl group's phenyl ring.
The thiophene ring itself.
The methyl group at the C3 position of the thiophene ring.
The ethyl group of the carboxylate ester.
These groups can interact favorably with non-polar pockets within a protein's active site, displacing water molecules and contributing to binding affinity.
A summary of the potential molecular interactions is presented in the table below.
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Potential Significance |
| Hydrogen Bond | Amide N-H | Amide C=O, Ester C=O, Ester O | Conformation, Crystal Packing, Receptor Binding |
| Hydrophobic | Phenyl Ring | Non-polar amino acid residues | Protein binding, Membrane permeability |
| Thiophene Ring | |||
| Methyl Group | |||
| π-stacking | Phenyl Ring | Thiophene Ring | Crystal Packing, Supramolecular Assembly |
| Thiophene Ring | Phenyl Ring |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design
QSAR and QSPR models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are instrumental in drug discovery for predicting the efficacy of novel compounds and optimizing lead structures. For thiophene derivatives, QSAR studies have been successfully employed to design and predict their anti-inflammatory, antimicrobial, and anticancer activities. nih.govmdpi.comnih.gov
While a specific QSAR model for this compound has not been published, we can identify the key molecular descriptors that would be relevant for its inclusion in such a model based on research into analogous series of compounds. nih.govnih.gov QSAR models for thiophene analogs often reveal the importance of electronic, steric, and hydrophobic parameters in modulating biological activity. nih.govresearchgate.net
Key Molecular Descriptors for Predictive Modeling:
Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. For a compound like this compound, the following descriptors would be critical inputs for a predictive QSAR/QSPR model:
| Descriptor Class | Specific Descriptor Example | Structural Feature Represented | Predicted Influence on Activity/Property |
| Electronic | Dipole Moment | Overall molecular polarity | Affects solubility and polar interactions with receptors. nih.gov |
| HOMO/LUMO Energies | Electron-donating/accepting capability | Important for reactivity and charge-transfer interactions. nih.gov | |
| Partial Atomic Charges | Distribution of charge on specific atoms | Governs electrostatic and hydrogen bonding interactions. nih.gov | |
| Steric/Topological | Molecular Volume/Surface Area | Size and shape of the molecule | Influences fit within a receptor binding pocket. |
| Molar Refractivity | Molar polarizability and volume | Can correlate with dispersion forces and binding. | |
| Hydrophobic | LogP (Octanol-Water Partition Coeff.) | Lipophilicity | Key determinant of membrane permeability and hydrophobic interactions. |
Application in Predictive Design:
A QSAR model developed for a series of related benzamido-thiophenes could take the form of a mathematical equation linking these descriptors to a specific biological activity (e.g., IC₅₀ for enzyme inhibition). For instance, a hypothetical QSAR model for anti-inflammatory activity might indicate that higher dipole moments and the presence of hydrogen bond acceptors positively contribute to activity, while excessive molecular size is detrimental. nih.govresearchgate.net
Structure Activity Relationship Sar and Mechanistic Molecular Studies for Analogues of Ethyl 5 Benzamido 3 Methylthiophene 2 Carboxylate
Rational Design Principles for Modulating Molecular Interactions with Biological Targets
The rational design of analogues of ethyl 5-benzamido-3-methylthiophene-2-carboxylate is rooted in established medicinal chemistry principles. A key strategy involves analogue-based drug design, where a known active compound, or "lead," is structurally modified to improve its therapeutic properties. For instance, the design of novel tetra-substituted thiophenes as anti-inflammatory agents was guided by the structure of Tenidap, a known dual COX/LOX inhibitor. nih.gov This approach allows for the systematic exploration of the chemical space around a validated pharmacophore.
Another core principle is the bioisosteric replacement of functional groups to enhance target affinity and selectivity. The substitution of benzene (B151609) or substituted benzene rings with a thiophene (B33073) ring has been shown to be well-tolerated by the NMDA receptor, indicating that the thiophene moiety can effectively mimic the phenyl group in interactions with this biological target. nih.gov Furthermore, computational methods such as molecular docking are increasingly employed to predict the binding interactions of designed analogues with their protein targets, guiding the selection of the most promising candidates for synthesis and biological evaluation. researchgate.net These in silico approaches can provide valuable information on binding energies and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for molecular recognition.
Exploration of Specific Molecular Targets and Their Interactions with this compound Analogues
Analogues of this compound have been investigated for their interactions with a variety of biological targets, including enzymes and receptors.
Thiophene derivatives have demonstrated inhibitory activity against various enzymes. For example, certain thiophene-2-carboxamide derivatives have shown potential as inhibitors of Janus kinase 1 (JAK1), a key enzyme in cytokine signaling pathways. Molecular docking studies of a thiophene derivative, compound 5b, revealed a favorable binding energy of -7.59 kcal/mol within the JAK1 active site, which correlated with its observed pro-apoptotic effects in cell culture. researchgate.net The inhibition of neutrophil serine proteases by 2-(acylamino)thiophene-3-carboxamides has also been reported, with one 5-methyl derivative rapidly acylating human leukocyte proteinase 3 with a Ki value of 1.8 nM. researchgate.net
The binding of thiophene-based analogues to various receptors has been characterized through radioligand binding assays. For instance, thiophene bioisosteres of potent GluN2B-selective NMDA receptor antagonists have been synthesized and evaluated. One such analogue, an annulenothiophene, displayed a high affinity for the GluN2B receptor with a Ki value of 26 nM. nih.gov This study highlighted that a benzylic hydroxyl group, present in the parent compounds, was not essential for high-affinity binding. nih.gov
In another study, novel thiophene-based ligands for the cannabinoid receptor type 2 (CB2) were developed. Binding affinity studies revealed Ki values in the low nanomolar range for the CB2 receptor, with significant selectivity over the CB1 receptor. For example, the compound AAT-015 exhibited a Ki of 3.3 ± 0.5 nM for CB2 and 1.0 ± 0.2 μM for CB1. nih.gov
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| nih.govAnnulenothiophene 8a | GluN2B | 26 nM | nih.gov |
| Thiophene derivative 7a | GluN2B | 204 nM | nih.gov |
| AAT-015 | CB2 | 3.3 ± 0.5 nM | nih.gov |
| AAT-015 | CB1 | 1.0 ± 0.2 μM | nih.gov |
| AAT-778 | CB2 | 4.3 ± 0.7 nM | nih.gov |
| AAT-778 | CB1 | 1.1 ± 0.1 μM | nih.gov |
The stability of protein-ligand complexes is crucial for the biological activity of these analogues. Molecular dynamics simulations have been employed to confirm the stability of such complexes. researchgate.net For example, N-[(thiophen-3-yl)methyl]benzamides have been identified as influenza virus fusion inhibitors that target the hemagglutinin (HA) protein. Molecular modeling studies suggested that the dimethylthiophene moiety and the amide linker are important for anchoring the compound within the binding cavity of HA, thereby preventing the conformational changes required for viral fusion. acs.orgacs.org The interaction between the ligand and the protein can be stabilized by a network of hydrogen bonds and other non-covalent interactions. The strength of these interactions can be quantified by docking energies, with values ranging from -6 to -12 kcal/mol observed for some thiophene sulfonamide derivatives binding to the enoyl acyl carrier protein reductase InhA. researchgate.net
Impact of Substituent Variation and Conformational Flexibility on Molecular Recognition and Target Binding
The nature and position of substituents on the thiophene ring and associated moieties have a profound impact on the biological activity of these analogues. SAR studies have revealed that even minor structural modifications can lead to significant changes in potency and selectivity.
For instance, in a series of tetra-substituted thiophenes with anti-inflammatory activity, the biological activity was found to follow the order of methyl amino series > ethyl amino series > carbethoxy amino series at the second position of the thiophene ring. nih.gov This suggests that a smaller, less sterically hindered group at this position is favorable for activity. Furthermore, the presence of a -(C=O)-CH2-COOR side chain at the fifth position and an ester group at the third position were identified as key features of a three-point pharmacophore for anti-inflammatory activity. nih.gov
In the context of antimicrobial activity, the presence of a carboxamide and a thienyl group can lead to a variety of interactions within the active site of target proteins. nih.gov The antioxidant activity of thiophene-2-carboxamide derivatives was found to be influenced by the substituent at the 3-position, with amino derivatives being more potent than hydroxyl or methyl derivatives. nih.gov Specifically, the 3-amino thiophene-2-carboxamide derivative 7a showed significant antioxidant activity. nih.gov
The conformational flexibility of the molecule also plays a critical role in its ability to adopt an optimal orientation for binding to its target. The molecular conformation can be stabilized by intramolecular hydrogen bonds, as observed in the crystal structure of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. nih.govresearchgate.net
| Core Structure | Position of Variation | Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Tetra-substituted thiophene | Position 2 | Methyl amino > Ethyl amino > Carbethoxy amino | Decreased anti-inflammatory activity with increasing bulk. | nih.gov |
| Thiophene-2-carboxamide | Position 3 | Amino > Hydroxyl > Methyl | Decreased antioxidant activity. | nih.gov |
| Thieno[2,3-b]pyridines | Position 5 | Alcohol vs. Benzoyl | Alcohol functionality improved anti-proliferative efficacy. | semanticscholar.org |
| Thieno[2,3-b]pyridines | 2-arylcarboxamide ring | 2-methyl-3-halogen substitution | Maximized anti-proliferative activity. | semanticscholar.org |
Elucidation of Molecular Mechanisms of Action at the Sub-cellular and Biochemical Levels
The molecular mechanisms of action of this compound analogues are diverse and depend on their specific biological targets. At the subcellular level, these compounds can interfere with key cellular processes. For example, some 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines are proposed to exert their anti-proliferative effects by interfering with phospholipid metabolism through the inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC), among other cellular targets. semanticscholar.org
At the biochemical level, the mechanism often involves the direct inhibition or activation of enzymes or the modulation of receptor function. As discussed, analogues have been shown to inhibit enzymes like JAK1 and serine proteases. researchgate.netresearchgate.net For viral targets, the mechanism can involve the inhibition of crucial processes like membrane fusion, as seen with the HA inhibitors. acs.orgacs.org
Furthermore, the metabolic fate of these compounds can influence their mechanism of action. Substituted thiophenes can undergo oxidative bioactivation in the liver, leading to the formation of reactive electrophilic species that can covalently bind to cellular macromolecules. nih.gov This bioactivation is dependent on the nature and position of the substituents on the thiophene ring. For example, substitutions at the C4 or C5 positions of 2-acetylthiophenes were shown to reduce the formation of reactive metabolites, with a methyl group at the C5 position resulting in no detectable adduct formation. nih.gov Understanding these metabolic pathways is crucial for elucidating the complete molecular mechanism of action and for designing analogues with improved safety profiles.
Advanced Analytical Methodologies for Purity Assessment and Comprehensive Characterization of Ethyl 5 Benzamido 3 Methylthiophene 2 Carboxylate
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of volatile and semi-volatile impurities. For a compound with a high boiling point like Ethyl 5-benzamido-3-methylthiophene-2-carboxylate, the primary application of GC-MS would be to detect residual solvents from its synthesis and purification, such as ethanol, toluene, or ethyl acetate. Headspace GC-MS is a common technique for this purpose, as it allows for the analysis of volatile compounds without dissolving the sample, which could introduce solvent interference. The mass spectrometer provides definitive identification of the impurities based on their mass fragmentation patterns.
Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Analysis (if applicable for chiral derivatives)
Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are used to study chiral molecules. As this compound is an achiral molecule, CD spectroscopy is not applicable for its analysis. Should a chiral derivative of this compound be synthesized, CD spectroscopy could be employed to determine its enantiomeric purity and absolute configuration by comparing the experimental spectrum with that of a known standard or with theoretical predictions.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that provide information on the thermal stability and phase behavior of a material.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA analysis of this compound would reveal its decomposition temperature, providing an indication of its thermal stability.
Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. A DSC thermogram of this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are important physical properties.
Table 2: Expected Thermal Analysis Data (Note: The values in this table are illustrative and not based on published experimental data.)
| Analysis | Parameter | Expected Observation |
| TGA | Onset of Decomposition | > 200 °C (Typical for stable organic molecules) |
| DSC | Melting Point (Tm) | A sharp endothermic peak |
| DSC | Enthalpy of Fusion (ΔHf) | Calculated from the area of the melting peak |
Future Directions and Potential Academic Applications of Ethyl 5 Benzamido 3 Methylthiophene 2 Carboxylate Research
Development of Novel Chemo- and Regioselective Synthetic Methodologies
The precise arrangement of substituents on the thiophene (B33073) ring is critical for modulating the electronic and steric properties of a molecule, which in turn dictates its function. Future synthetic research will likely focus on developing more efficient and selective methods for the synthesis of Ethyl 5-benzamido-3-methylthiophene-2-carboxylate and its analogues.
Current approaches to substituted thiophenes often rely on classical condensation reactions like the Gewald, Fiesselmann, and Paal-Knorr syntheses. bohrium.comderpharmachemica.com However, modern organic synthesis demands greater control and efficiency. Future methodologies could explore:
Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Stille, and Buchwald-Hartwig amination could be adapted for the late-stage functionalization of a pre-formed thiophene core, allowing for the rapid generation of a diverse library of analogues.
C-H Activation: Direct functionalization of the thiophene ring's C-H bonds offers an atom-economical alternative to traditional methods that require pre-functionalized starting materials. Developing regioselective C-H amidation or carboxylation protocols would be a significant advancement.
Flow Chemistry: Continuous flow synthesis can offer improved reaction control, safety, and scalability compared to batch processes. Developing a flow-based synthesis for this class of compounds could accelerate the production of derivatives for screening and application studies.
Photoredox Catalysis: Visible-light-mediated reactions provide mild and sustainable pathways for bond formation. Exploring photoredox-catalyzed methods for constructing the thiophene ring or for introducing the benzamido group could unlock novel synthetic routes. acs.org
Innovations in these areas will be crucial for accessing novel derivatives with precisely controlled substitution patterns, which is essential for systematic structure-activity relationship (SAR) studies. bohrium.comnih.gov
Exploration of Novel Biological Targets and Therapeutic Hypotheses for Analogues of the Compound
Thiophene derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic properties. mdpi.comencyclopedia.pubencyclopedia.pub The structure of this compound, featuring an amide linkage and aromatic systems, is a "privileged structure" often found in pharmacologically active compounds. nih.gov
Future research should be directed towards synthesizing and screening a library of its analogues to uncover new therapeutic potentials. Key areas of exploration include:
Anti-inflammatory Agents: The amide and ester moieties are important for biological target recognition, particularly for enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key targets in inflammation. mdpi.comnih.gov Analogues could be designed as selective inhibitors of these enzymes. nih.govencyclopedia.pub
Anticancer Agents: Many anticancer drugs feature heterocyclic cores. The thiophene ring system can be explored for its ability to interact with various cancer-related targets, such as kinases or protein-protein interactions. SAR studies could identify derivatives with potent antiproliferative activity.
Enzyme Inhibition: The benzamide (B126) group can mimic peptide bonds, making analogues of this compound potential inhibitors for various proteases or other enzymes where amide recognition is crucial.
Systematic modification of the benzoyl group, the methyl group at the 3-position, and the ethyl ester will be essential to map the SAR and optimize potency and selectivity for specific biological targets.
Table 1: Potential Biological Activities of Thiophene-Based Scaffolds
| Biological Activity | Potential Molecular Target(s) | Relevant Structural Features | Reference |
|---|---|---|---|
| Anti-inflammatory | COX-1, COX-2, 5-LOX | Carboxylic acids, esters, amides, methyl groups | mdpi.com, nih.gov |
| Anticancer | Kinases, Tubulin | Substituted aromatic and heterocyclic rings | nih.gov |
| Antimicrobial | Bacterial cell wall synthesis enzymes | Thiophene ring, amide linkage | encyclopedia.pub |
| Antioxidant | Radical scavenging | Phenolic groups, carboxamide | nih.gov |
Integration of this compound into Materials Science and Supramolecular Chemistry Research
The field of materials science is constantly seeking new organic molecules with tunable electronic and self-assembly properties. Thiophene-based materials are integral to organic electronics, finding use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net
The structure of this compound suggests several avenues for materials science research:
Organic Semiconductors: The π-conjugated system of the thiophene and benzene (B151609) rings provides a backbone for charge transport. Polymerization or oligomerization of monomers based on this structure could lead to new semiconducting materials.
Supramolecular Assembly: The amide group is a powerful hydrogen-bonding motif. This functional group can direct the self-assembly of molecules into well-ordered, non-covalent structures like nanowires, gels, or liquid crystals. uh.edursc.org The interplay of hydrogen bonding from the amide and π-π stacking from the aromatic rings could lead to complex and functional supramolecular architectures. researchgate.netacs.org
Functional Dyes and Sensors: Modification of the aromatic rings with donor and acceptor groups could produce molecules with interesting photophysical properties, such as fluorescence or solvatochromism. These could be developed as sensors for specific ions or molecules.
Research in this area would involve studying the solid-state packing and thin-film properties of the compound and its derivatives, exploring how molecular design influences macroscopic material properties. thieme-connect.com
Advanced Computational Modeling for De Novo Design and Optimization of Thiophene-Based Compounds
Computational chemistry provides an invaluable tool for accelerating the discovery and optimization of new molecules. For a compound like this compound, in silico methods can predict properties and guide synthetic efforts, saving time and resources. nih.gov
Future computational studies could focus on:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate key electronic properties such as HOMO/LUMO energy levels, electrostatic potential maps, and dipole moments. These calculations help in understanding the reactivity and potential applications in electronics.
Molecular Docking: To explore therapeutic potential, analogues can be docked into the active sites of known biological targets (e.g., COX enzymes). This can predict binding affinities and binding modes, helping to prioritize which compounds to synthesize. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By building a computational model based on a library of synthesized analogues and their measured biological activity, QSAR studies can identify the key structural features that correlate with function.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with biological targets or its self-assembly behavior in different environments.
Table 2: Key Parameters from Computational Modeling of Thiophene Derivatives
| Computational Method | Predicted Property | Significance | Reference |
|---|---|---|---|
| DFT | HOMO/LUMO Energies | Predicts electronic properties, charge transport capability | nih.gov |
| Molecular Docking | Binding Energy (kcal/mol) | Estimates affinity for biological targets | mdpi.com |
| QSAR | Correlation of descriptors with activity | Guides rational design of more potent analogues | nih.gov |
| MD Simulation | Conformational Stability, Interaction Dynamics | Understands dynamic behavior in solution or at a binding site | nih.gov |
Contribution to Fundamental Understanding of Thiophene Reactivity and Aromaticity
Thiophene is considered an aromatic heterocycle, but its aromaticity and reactivity differ from benzene. wikipedia.org The lone pairs on the sulfur atom participate in the π-electron system, making the ring electron-rich and highly reactive towards electrophilic substitution, preferentially at the α-position (C2 and C5). e-bookshelf.destudysmarter.co.uk
Studying this compound and its isomers can provide deeper insights into the subtleties of thiophene chemistry:
Substituent Effects: The compound has three different substituents: an electron-donating methyl group, and two electron-withdrawing groups (the ester and the amide). A systematic study of how this specific substitution pattern influences the electron density at different positions on the ring can enhance our understanding of electrophilic and nucleophilic substitution reactions on polysubstituted thiophenes.
Aromaticity Modulation: The degree of aromaticity of the thiophene ring can be influenced by the electronic nature of its substituents. Investigating how the combination of donor and acceptor groups in this molecule affects bond lengths, ring currents, and other aromaticity indices would be a valuable contribution. pharmaguideline.com
Reactivity of the Amide Linker: The electronic communication between the thiophene ring and the benzoyl group through the amide linker can be studied. This could reveal how the thiophene moiety modulates the properties of the benzamide group and vice-versa, which has implications for its potential as a pharmacophore or a supramolecular building block.
The relative aromaticity of five-membered heterocycles generally follows the order: thiophene > pyrrole (B145914) > furan, which correlates with the electronegativity of the heteroatom. slideshare.net Detailed experimental and theoretical studies on polysubstituted derivatives like the title compound will continue to refine and expand these fundamental concepts.
Q & A
Q. What are the optimal synthetic routes for Ethyl 5-benzamido-3-methylthiophene-2-carboxylate?
The synthesis typically involves a multi-step approach:
- Step 1 : Construction of the thiophene core via cyclization reactions, often using substituted acetylenes or ketones as precursors.
- Step 2 : Introduction of the benzamido group via amidation under anhydrous conditions, employing coupling agents like EDCl/HOBt in DMF.
- Step 3 : Esterification at the 2-position using ethyl chloroformate in the presence of a base (e.g., triethylamine). Reaction optimization requires precise control of temperature (60–80°C) and solvent selection (polar aprotic solvents like DMF enhance reactivity). Yield and purity are monitored via TLC and HPLC .
Q. How can researchers confirm the molecular structure and purity of this compound?
Key characterization techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and functional groups (e.g., ester carbonyl at ~165–170 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular formula (e.g., [M+H]+ peak matching CHNOS).
- X-ray Crystallography : For unambiguous structural confirmation, SHELX programs are widely used for refinement and analysis of crystallographic data .
Q. What biological activities have been explored for this compound?
Preliminary studies on analogous thiophene derivatives suggest:
- Enzyme Inhibition : Interaction with kinases or proteases via hydrogen bonding with the benzamido group.
- Antimicrobial Activity : MIC assays against Gram-positive bacteria (e.g., S. aureus) show moderate efficacy.
- Anti-inflammatory Potential : COX-2 inhibition assays in vitro, with IC values reported in the micromolar range .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Software Tools : SHELXL (for refinement) and WinGX (for data processing) enable precise determination of bond angles, torsion angles, and packing interactions.
- Case Study : Discrepancies in the orientation of the benzamido group were resolved via anisotropic displacement parameters in X-ray data, revealing steric hindrance from the 3-methyl group .
Q. What strategies address contradictions in reported biological activity data?
- Dose-Response Analysis : Re-evaluate IC values under standardized conditions (e.g., pH, serum concentration).
- Metabolic Stability Testing : Use hepatic microsomes to assess if rapid degradation explains variability in efficacy.
- Structural Analog Comparison : Replace the 3-methyl group with bulkier substituents to test steric effects on target binding .
Q. How does modifying substituents impact structure-activity relationships (SAR)?
- Benzamido Group : Electron-withdrawing substituents (e.g., nitro) enhance electrophilicity, improving enzyme inhibition.
- Methyl Group at 3-Position : Steric effects reduce off-target interactions but may lower solubility.
- Ethyl Ester : Hydrolysis to the carboxylic acid derivative under physiological conditions alters bioavailability. Computational docking (e.g., AutoDock Vina) validates these hypotheses .
Q. What methodologies are critical for analyzing electronic properties in material science applications?
- Cyclic Voltammetry : Measures redox potentials to assess suitability for organic semiconductors.
- UV-Vis Spectroscopy : Identifies π→π* transitions in the thiophene ring (λ ~300–350 nm).
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict charge transport efficiency .
Data Contradiction and Validation
Q. How to reconcile discrepancies in spectroscopic data across studies?
- Standardized Protocols : Ensure identical solvent (e.g., CDCl vs. DMSO-d) and instrumentation calibration.
- Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., ethyl 5-acetylthiophene derivatives).
- Collaborative Reproducibility : Multi-lab validation of key peaks (e.g., benzamido NH at ~10 ppm) .
Q. What experimental controls are essential in biological assays?
- Positive Controls : Use established inhibitors (e.g., aspirin for COX-2 assays).
- Solvent Controls : DMSO concentrations ≤1% to avoid cytotoxicity.
- Cell Line Authentication : STR profiling to confirm identity and prevent cross-contamination .
Methodological Best Practices
Q. How to optimize reaction yields in multi-step synthesis?
- Catalyst Screening : Test Pd-based catalysts for cross-coupling steps.
- Microwave Assistance : Reduce reaction time (e.g., 30 minutes vs. 24 hours).
- Workup Optimization : Use liquid-liquid extraction (ethyl acetate/water) to isolate intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
